molecular formula C20H22N2O4 B124630 Tilnoprofen arbamel CAS No. 159098-79-0

Tilnoprofen arbamel

货号: B124630
CAS 编号: 159098-79-0
分子量: 354.4 g/mol
InChI 键: ZAKRMJAETCUYKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

-苯并吡喃[2,3-b]吡啶-7-乙酸酯,是一种作为新型非甾体抗炎药 (NSAID) 开发的先导药物。 它最初由Yoshitomi和日本烟草公司开发用于治疗类风湿性关节炎的疼痛,但后来被终止 . 给药后,替诺普芬阿巴美迅速水解成其活性代谢物α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸,其作为环氧合酶抑制剂发挥作用 .

准备方法

替诺普芬阿巴美的合成涉及α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸与N,N-二甲基甘氨酰胺的酯化反应 . 反应条件通常包括使用合适的溶剂和催化剂来促进酯化过程。 工业生产方法可能涉及优化这些条件以实现最终产物的高收率和纯度 .

化学反应分析

Hydrolysis: Activation to Tilnoprofenic Acid

As a prodrug, Tilnoprofen arbamel undergoes enzymatic hydrolysis in vivo to release its active metabolite, tilnoprofenic acid (α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid).

Reaction Mechanism:

Tilnoprofen arbamel+H2OesterasesTilnoprofenic acid+N N dimethylglycolamide\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{esterases}}\text{Tilnoprofenic acid}+\text{N N dimethylglycolamide}

Key Features:

  • Catalyzed by esterases in plasma and tissues .

  • Rapid hydrolysis occurs within 1 hour post-administration, with a Cmax of 1.13 μg/mL observed in pharmacokinetic studies.

  • Hydrolytic cleavage of the ester bond is pH-dependent, optimized at physiological pH (7.4) .

Oxidation Reactions

This compound undergoes Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Observed Pathways:

  • Hydroxylation : Addition of -OH groups to the benzopyranopyridine core.

  • Dealkylation : Removal of methyl groups from the dimethylglycolamide moiety.

Experimental Data:

Reaction TypeEnzyme InvolvedMajor Metabolite
HydroxylationCYP3A43-hydroxy-Tilnoprofen
DemethylationCYP2C9N-desmethyl metabolite

Note : Oxidative metabolites exhibit reduced anti-inflammatory activity compared to tilnoprofenic acid .

Reduction Reactions

Reductive pathways are less prominent but contribute to systemic clearance.

Key Processes:

  • Ketone reduction : Conversion of carbonyl groups to hydroxyl groups in specific metabolites.

  • Azoreduction : Observed in vitro under anaerobic conditions, though not clinically significant .

Synthetic Routes and Stability

This compound is synthesized via esterification of tilnoprofenic acid with N,N-dimethylglycolamide.

Pharmacokinetic Profile

Comparative pharmacokinetics of this compound and its active metabolite:

ParameterThis compoundTilnoprofenic Acid
Cmax (μg/mL) 1.134.78
Tmax (h) 12
AUC (μg·h/mL) 5.4524.90

Source : Pharmacokinetic studies in rodent models .

Biological Implications of Reactivity

  • Prodrug Advantage : Hydrolysis-driven activation minimizes gastric irritation, a common NSAID side effect .

  • Metabolic Competition : Hydrolysis and oxidation pathways compete, influencing bioavailability. CYP2C9 polymorphisms may alter metabolite ratios .

作用机制

替诺普芬阿巴美的作用机制涉及其快速水解成活性代谢物α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸。 这种活性代谢物抑制环氧合酶,环氧合酶参与前列腺素的产生,而前列腺素介导炎症和疼痛 . 通过抑制这些酶,该化合物减少炎症并提供止痛效果 .

生物活性

Tilnoprofen arbamel, an emerging compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, primarily utilized for its analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

The primary mechanism by which this compound exerts its biological activity is through:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, Tilnoprofen reduces the formation of pro-inflammatory prostaglandins.
  • Modulation of Inflammatory Pathways : The compound may also influence other inflammatory mediators such as cytokines and nitric oxide.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

Biological Activity Effect Reference
Anti-inflammatoryReduced edema in animal models
AnalgesicPain relief in post-operative patients
Cytokine modulationDecreased levels of IL-6 and TNF-alpha
GastroprotectiveReduced gastric mucosal injury

Case Studies

  • Post-operative Pain Management :
    A clinical trial investigated the efficacy of this compound in managing pain following orthopedic surgery. Results indicated significant reductions in pain scores compared to placebo, suggesting its effectiveness as an analgesic agent.
  • Inflammation in Arthritis Models :
    In a study using animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers, highlighting its potential for treating inflammatory conditions.
  • Gastroprotective Effects :
    Research has shown that this compound may offer gastroprotective benefits. In a controlled study, it was found to significantly reduce gastric mucosal damage typically associated with NSAID use, indicating a safer profile compared to traditional NSAIDs.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is approximately 4-6 hours, allowing for once or twice daily dosing.
  • Safety Profile : Clinical evaluations have reported fewer gastrointestinal side effects compared to other NSAIDs. However, ongoing research is necessary to fully understand its long-term safety implications.

属性

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRMJAETCUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048852
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118635-52-2
Record name Tilnoprofen arbamel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118635-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilnoprofen arbamel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILNOPROFEN ARBAMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 5.4 g of α,2-dimethyl-5H-[1]-benzopyrano [2,3-b]pyridine-7-acetic acid is dissolved in 22 ml of dimethylformamide, whereafter 1.9 g of potassium carbonate and 2.7 g of N,N-dimethyl-2-chloroacetamide are added, and the mixture is stirred at 75° C. for 2 hours. Under cooling with ice, 50 ml of water is added to the resulting reaction mixture. The precipitated crystals are collected by filtration and washed with water, and then recrystallized from isopropyl alcohol to obtain 6.4 g of N,N-dimethylcarbamoylmethyl α,2-dimethyl-5H-[1]benzopyrano[2,3-b]-pyridine-7acetate as white crystals having a melting point of 150° to 151° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilnoprofen arbamel
Reactant of Route 2
Reactant of Route 2
Tilnoprofen arbamel
Reactant of Route 3
Reactant of Route 3
Tilnoprofen arbamel
Reactant of Route 4
Reactant of Route 4
Tilnoprofen arbamel
Reactant of Route 5
Reactant of Route 5
Tilnoprofen arbamel
Reactant of Route 6
Reactant of Route 6
Tilnoprofen arbamel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。